Amlexanox

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Atopic Conditions

Scientific Field: Immunology

Summary of Application: Amlexanox has been used in the treatment of atopic conditions.

Methods of Application: Amlexanox is produced in tablets of 25 mg or 50 mg and is typically administered orally.

Results or Outcomes: Previous studies have demonstrated its efficacy in treating asthma and allergic reactions, including allergic rhinitis.

Metabolic Disease

Scientific Field: Metabolism and Endocrinology

Summary of Application: Amlexanox’s immune modulatory effects have been the subject of studies which have repurposed the drug for potential therapeutic applications in metabolic disease.

Results or Outcomes: Amlexanox improves blood sugar levels primarily by targeting insulin resistance, a key factor in metabolic disease.

Inflammatory Disease

Summary of Application: Amlexanox has been repurposed for potential therapeutic applications in inflammatory disease.

Results or Outcomes: Amlexanox has been shown to be useful through its evidence downregulation of the immune system and attenuation of downstream TBK1 signaling.

Asthma

Scientific Field: Pulmonology

Summary of Application: Amlexanox has been used as a treatment for asthma, a chronic pulmonary disease characterized by inflammation of the lower respiratory tract.

Results or Outcomes: Previous studies have demonstrated its efficacy in treating asthma.

Type II Diabetes

Scientific Field: Endocrinology

Summary of Application: Amlexanox has been used in the treatment of Type II diabetes.

Results or Outcomes: Amlexanox improves blood sugar levels primarily by targeting insulin resistance, a key factor in Type II diabetes.

Obesity

Summary of Application: Amlexanox has been used in the treatment of obesity.

Results or Outcomes: Amlexanox promotes reversible weight loss by influencing multiple mechanisms involved in metabolism and appetite regulation.

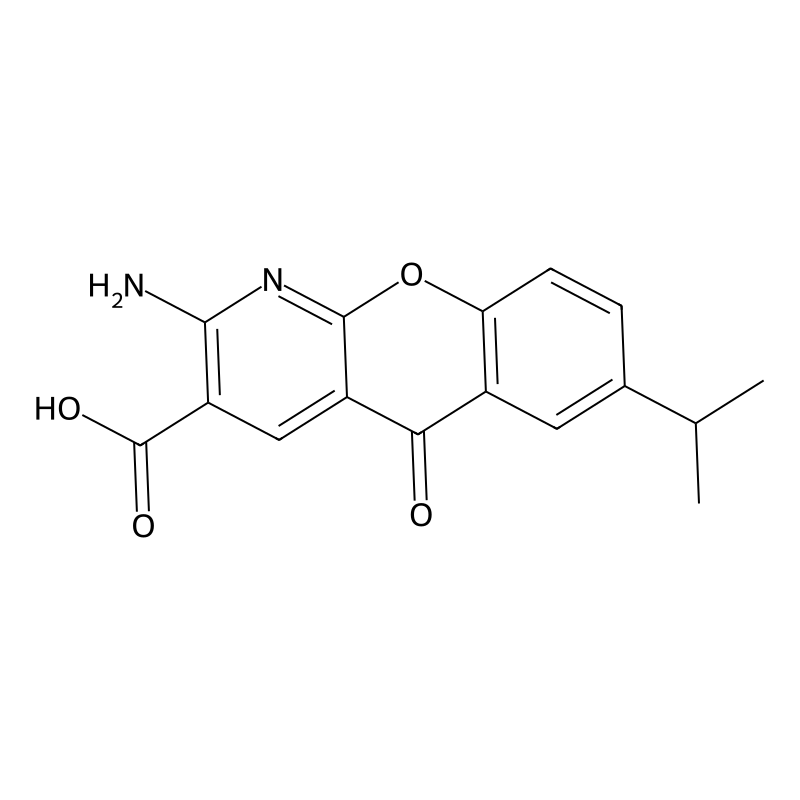

Amlexanox is a chemical compound with the molecular formula and a molar mass of approximately 298.298 g/mol. It is classified as a benzopyrano-bipyridine carboxylic acid derivative and is known for its anti-inflammatory and antiallergic properties. The compound is primarily used in topical formulations for the treatment of recurrent aphthous ulcers, commonly known as canker sores. It works by reducing both the healing time and pain associated with these ulcers .

Amlexanox is generally considered safe for topical use when applied as directed []. However, some mild side effects like a burning sensation or temporary taste alteration may occur []. No significant safety hazards are associated with Amlexanox at recommended doses.

Limitations

- Amlexanox is not a cure for canker sores, but it can help to accelerate healing and reduce pain.

- The long-term effects of Amlexanox use are not fully known.

- Amlexanox is not available in all countries.

Amlexanox exhibits several notable chemical behaviors:

- Inhibition of Mediators: It inhibits the release of histamine and leukotrienes, which are key mediators in allergic reactions and inflammation .

- Interaction with Proteins: The compound binds to fibroblast growth factor 1, enhancing its stability and inhibiting oxidation processes that could activate it .

- Metal Chelation: Amlexanox can chelate zinc ions from matrix metalloproteinases, effectively inhibiting their activity and thereby reducing tissue remodeling during inflammation .

Amlexanox has demonstrated various biological activities:

- Anti-inflammatory Effects: It acts as an inhibitor of nuclear factor kappa B kinase epsilon (IKKε) and TANK-binding kinase 1 (TBK1), which are involved in inflammatory pathways .

- Immunomodulation: The compound has shown potential in modulating immune responses, particularly in conditions like asthma and allergic rhinitis, where it reduces inflammation .

- Metabolic Effects: Research indicates that amlexanox may improve insulin sensitivity and reduce weight gain in obese models by influencing cytokine signaling pathways .

The synthesis of amlexanox typically involves multi-step organic reactions, including:

- Formation of the Benzopyran Structure: The initial steps usually involve creating the benzopyran core through cyclization reactions.

- Functionalization: Subsequent steps involve adding functional groups to achieve the desired carboxylic acid moiety.

- Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity for pharmaceutical use .

Amlexanox is primarily applied in:

- Topical Treatments: Used as a paste for treating recurrent aphthous ulcers, it has been shown to significantly decrease healing time .

- Allergic Conditions: In Japan, it is also indicated for bronchial asthma and allergic rhinitis, showcasing its broader therapeutic potential beyond oral ulcers .

- Research Contexts: Investigated for potential applications in metabolic disorders due to its effects on inflammatory pathways related to obesity and diabetes .

Studies on amlexanox have revealed significant interactions with various biological systems:

- Calcium-Binding Proteins: It associates with proteins like S100A12, impacting calcium signaling pathways that are critical in inflammatory responses .

- Histamine Release Inhibition: Its ability to increase intracellular cyclic adenosine monophosphate levels leads to reduced histamine release from mast cells, highlighting its dual role as an antihistamine agent .

Amlexanox shares structural similarities with several compounds but retains unique properties. Here are some comparable compounds:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| Sodium Cromoglycate | Both are anti-inflammatory agents | Primarily used for asthma prevention |

| Ketotifen | Antihistamine properties | More focused on allergy prevention |

| Montelukast | Leukotriene receptor antagonist | Specific for asthma management |

Amlexanox's unique combination of anti-inflammatory, antihistaminic, and immunomodulatory effects distinguishes it from these compounds, particularly in its specific application for oral ulcers and potential metabolic benefits .

Through this detailed overview, amlexanox emerges as a versatile compound with significant therapeutic potential across various medical fields.

Inhibition of TANK-Binding Kinase 1 (TBK1) and IκB Kinase Epsilon (IKKε)

Amlexanox functions as a potent and specific inhibitor of the non-canonical IκB kinases TANK-binding kinase 1 and IκB kinase epsilon, representing its primary mechanism of action [1] [2]. These kinases belong to the IKK-related family of serine/threonine protein kinases and play central roles in innate immune signaling and inflammatory responses. The inhibitory mechanism of amlexanox against these targets involves competitive inhibition with adenosine triphosphate binding to the enzyme active site [3] [4].

TANK-binding kinase 1 and IκB kinase epsilon share significant structural homology, with overall 65% sequence similarity and 72% identity in the adenosine triphosphate-binding region [3]. This structural similarity explains amlexanox's dual specificity for both kinases, with half maximal inhibitory concentration values of approximately 1-2 micromolar for each target [1] [3]. The compound demonstrates remarkable selectivity, showing greater than 50-fold preference for these non-canonical kinases over the canonical IκB kinases IKKα and IKKβ [1] [3].

The structural basis for amlexanox's inhibitory activity has been elucidated through crystallographic studies. The compound's tricyclic aromatic ring system forms adenosine triphosphate-like interactions with the hinge region of the kinase domain [5]. The benzopyrano-bipyridine scaffold sandwiches between hydrophobic residues in both the small and large lobes of the kinase domain, while the carboxylic acid group forms critical hydrogen bonds with the backbone atoms of the hinge region [6] [5]. This binding mode effectively prevents adenosine triphosphate access to the catalytic site, resulting in kinase inhibition.

Crystal structure analysis reveals that amlexanox occupies the same flat, aromatic binding pocket typically reserved for the adenine ring of adenosine triphosphate [5]. The drug's isopropyl group extends toward the activation segment loop region, forming additional hydrophobic interactions that contribute to binding affinity [5]. Importantly, removal of the carboxylic acid group or mutation of the adjacent threonine 156 residue significantly reduces potency toward TANK-binding kinase 1, highlighting the importance of specific protein-drug interactions [6].

Structure-activity relationship studies have provided valuable insights into optimizing amlexanox's inhibitory properties. Installation of a tetrazole carboxylic acid bioisostere improved potency to 200 nanomolar toward IκB kinase epsilon and 400 nanomolar toward TANK-binding kinase 1 [6]. However, conversion of the carboxylic acid to short amides or esters nearly abolished inhibitory effects, demonstrating the critical importance of the acidic functionality [6].

The specificity of amlexanox extends beyond its primary targets to include a limited number of related kinases. Comprehensive kinase profiling reveals that at concentrations that effectively block TANK-binding kinase 1 and IκB kinase epsilon, amlexanox has minimal effects on a large panel of other kinases representing most kinase families [3]. This selectivity profile supports its utility as a chemical probe for studying non-canonical IκB kinase biology and reduces concerns about off-target effects in therapeutic applications.

Modulation of Downstream Signaling Pathways

Interferon Regulatory Factor 3/7 (IRF3/7) Phosphorylation Dynamics

The inhibition of TANK-binding kinase 1 and IκB kinase epsilon by amlexanox profoundly impacts the phosphorylation and activation of interferon regulatory factors 3 and 7, which serve as critical transcription factors in the type I interferon response pathway [7] [8] [9]. These transcription factors represent key downstream substrates of the non-canonical IκB kinases and are essential for mounting effective antiviral immune responses.

Interferon regulatory factor 3 exists in an inactive cytoplasmic form that undergoes serine/threonine phosphorylation upon viral infection or pathogen-associated molecular pattern recognition [7] [10]. TANK-binding kinase 1-mediated phosphorylation of interferon regulatory factor 3 occurs at multiple sites within the C-terminal regulatory domain, including serine 396, which serves as a well-characterized phosphorylation site [11] [12]. This phosphorylation event triggers conformational changes that promote interferon regulatory factor 3 dimerization, nuclear translocation, and transcriptional activation [7] [10].

Amlexanox treatment effectively blocks TANK-binding kinase 1-mediated phosphorylation of interferon regulatory factor 3, as demonstrated by reduced phospho-specific immunoblotting signals for serine 396 [11]. This inhibition prevents the formation of active interferon regulatory factor 3 dimers and subsequent nuclear translocation, effectively disrupting the interferon response cascade [11]. The mechanism involves direct competition with adenosine triphosphate binding to TANK-binding kinase 1, preventing the kinase from accessing its substrate proteins [3].

Similarly, interferon regulatory factor 7 phosphorylation dynamics are significantly altered by amlexanox treatment. Interferon regulatory factor 7 activation requires phosphorylation-dependent allosteric changes that result in dimerization and facilitate nuclear retention, DNA binding specificity, and transcriptional activation [7]. The kinase responsible for interferon regulatory factor 7 phosphorylation during viral infection has been identified as TANK-binding kinase 1, along with its homolog IκB kinase epsilon [13] [8].

Comprehensive studies examining interferon regulatory factor 3 and 7 phosphorylation in virus-infected cells demonstrate that amlexanox can effectively inhibit both transcription factors [13] [14]. Treatment with amlexanox results in significant reduction of interferon regulatory factor 3 and 7 nuclear translocation in response to various stimuli, including lipopolysaccharide, polyinosinic-polycytidylic acid, and direct viral infection [14] [11]. This broad inhibitory activity reflects the central role of TANK-binding kinase 1 and IκB kinase epsilon in multiple pathogen recognition pathways.

The functional consequences of interferon regulatory factor 3/7 inhibition by amlexanox extend to the production of type I interferons and interferon-stimulated genes. Amlexanox treatment leads to substantial reductions in interferon-β gene expression and protein production following activation of toll-like receptors 3 and 4, retinoic acid-inducible gene I, and cyclic guanosine monophosphate-adenosine monophosphate synthase pathways [14]. This comprehensive inhibition of type I interferon responses has significant implications for both antiviral immunity and autoimmune disease pathogenesis.

Mechanistic studies reveal that amlexanox's effects on interferon regulatory factor phosphorylation are dose-dependent and reversible. The compound effectively inhibits interferon regulatory factor 3 phosphorylation at concentrations as low as 50 micromolar, with maximal effects observed at 100-200 micromolar [11]. Time-course experiments demonstrate that amlexanox can prevent interferon regulatory factor activation when administered before stimulus exposure and can also interrupt ongoing responses when added after activation has begun [14].

Hippo Pathway Regulation via LATS1/2 Stabilization

Amlexanox exerts significant regulatory effects on the Hippo signaling pathway through its inhibition of IκB kinase epsilon, which functions as a negative regulator of large tumor suppressor kinases 1 and 2 [15] [16]. This mechanism represents a novel connection between inflammatory signaling and growth control pathways, with important implications for cancer biology and tissue homeostasis.

The Hippo pathway comprises an evolutionarily conserved kinase cascade that controls organ size and tissue growth through regulation of cell proliferation and apoptosis [15] [17]. The core components include STE20-like protein kinases 1 and 2 (mammalian sterile 20-like kinases 1/2), large tumor suppressor kinases 1 and 2, MOB kinase activator proteins, and the transcriptional co-activators Yes-associated protein and transcriptional coactivator with PDZ-binding motif [15] [17]. When the Hippo pathway is active, large tumor suppressor kinases 1 and 2 phosphorylate and inactivate Yes-associated protein and transcriptional coactivator with PDZ-binding motif, preventing their nuclear translocation and transcriptional activity [15] [17].

IκB kinase epsilon functions as a negative regulator of the Hippo pathway by controlling the stability of large tumor suppressor kinases 1 and 2 [15] [16]. Mechanistic studies demonstrate that IκB kinase epsilon directly targets large tumor suppressor kinases 1 and 2 for degradation, thereby inhibiting Hippo pathway activity and promoting Yes-associated protein nuclear translocation [15] [16]. This regulatory mechanism represents a point of crosstalk between inflammatory signaling and growth control pathways.

Amlexanox treatment effectively stabilizes large tumor suppressor kinases 1 and 2 by inhibiting IκB kinase epsilon activity [15] [16]. This stabilization leads to enhanced Hippo pathway activation, as evidenced by increased large tumor suppressor kinase 1/2 protein levels and enhanced phosphorylation of Yes-associated protein at serine 127 [15] [16]. The phosphorylation of Yes-associated protein at this site promotes its cytoplasmic retention and proteasomal degradation, effectively reducing its transcriptional activity [15] [16].

Experimental evidence demonstrates that amlexanox treatment results in dose- and time-dependent increases in large tumor suppressor kinase 1/2 protein levels in glioblastoma cell lines [15] [16]. Concentrations of amlexanox ranging from 25-100 micromolar produce significant stabilization effects within 24-48 hours of treatment [15] [16]. Importantly, the effects of amlexanox on large tumor suppressor kinase stability are specific to IκB kinase epsilon inhibition, as demonstrated by genetic knockdown experiments showing similar results [15] [16].

The functional consequences of large tumor suppressor kinase 1/2 stabilization by amlexanox include reduced cell proliferation, decreased anchorage-independent growth, and enhanced apoptosis in cancer cell lines [15] [16]. These effects are mediated through the canonical Hippo pathway, as evidenced by increased phosphorylation of Yes-associated protein and reduced expression of Yes-associated protein target genes, including Axl, c-Myc, and Cyr61 [15] [16]. The anti-proliferative effects of amlexanox can be partially rescued by overexpression of constitutively active Yes-associated protein, confirming the importance of Hippo pathway regulation [15] [16].

Interestingly, the relationship between TANK-binding kinase 1/IκB kinase epsilon and the Hippo pathway extends beyond simple linear regulation. Recent studies reveal that Yes-associated protein and transcriptional coactivator with PDZ-binding motif can directly interact with and inhibit TANK-binding kinase 1 activation [18]. This creates a complex regulatory network where amlexanox-mediated inhibition of TANK-binding kinase 1/IκB kinase epsilon can influence Hippo pathway components both directly through large tumor suppressor kinase stabilization and indirectly through altered Yes-associated protein-TANK-binding kinase 1 interactions [18].

The therapeutic implications of Hippo pathway regulation by amlexanox are particularly significant in cancer biology. Many cancers exhibit dysregulated Hippo signaling, often characterized by reduced large tumor suppressor kinase activity and elevated Yes-associated protein/transcriptional coactivator with PDZ-binding motif signaling [15] [17]. Amlexanox's ability to restore Hippo pathway activity through large tumor suppressor kinase stabilization provides a novel mechanism for cancer therapy, particularly in tumors with elevated IκB kinase epsilon expression [15] [16].

Dual Role in Nonsense-Mediated mRNA Decay (NMD) Suppression

Amlexanox demonstrates a unique dual mechanism of action in addressing genetic diseases caused by nonsense mutations through both nonsense-mediated mRNA decay inhibition and readthrough induction [19] [20] [21] [22]. This combined approach represents a comprehensive strategy for treating genetic disorders characterized by premature termination codons, offering both mRNA stabilization and functional protein restoration.

Nonsense-mediated mRNA decay serves as a quality control mechanism that degrades mRNAs containing premature termination codons, preventing the production of potentially harmful truncated proteins [19] [23]. While this system protects cells from aberrant proteins, it also eliminates mRNAs that could potentially produce functional proteins through readthrough mechanisms. In genetic diseases caused by nonsense mutations, nonsense-mediated mRNA decay activity often exacerbates the pathological phenotype by reducing the already limited pool of target mRNA [19] [22].

Amlexanox functions as an effective nonsense-mediated mRNA decay inhibitor, blocking the degradation of premature termination codon-containing mRNAs [19] [20] [21]. The mechanism of nonsense-mediated mRNA decay inhibition by amlexanox appears to involve interference with the detection and degradation machinery that recognizes premature termination codons [24]. Studies indicate that this inhibition may occur late in the nonsense-mediated mRNA decay pathway, preventing the final degradation steps rather than blocking initial premature termination codon recognition [24].

Experimental validation of amlexanox's nonsense-mediated mRNA decay inhibitory activity has been demonstrated across multiple disease models. In choroideremia patient fibroblasts harboring nonsense mutations in the CHM gene, amlexanox treatment at 300 micromolar for 24 hours resulted in significant increases in CHM mRNA levels [20] [22]. Specifically, patient cells with the p.Tyr42* mutation showed increases from 83% to 96% of control mRNA levels, while those with the p.Arg270* mutation increased from 18% to 73% of control levels [20].

Similar nonsense-mediated mRNA decay inhibitory effects have been observed in colorectal cancer models with microsatellite instability [21]. These cancers express high levels of premature termination codon-containing mRNAs due to widespread frameshift mutations. Amlexanox treatment led to re-expression of dozens of premature termination codon mRNAs, including several encoding mutant proteins with putative tumor suppressor activity [21]. The selectivity of this effect for microsatellite instable versus microsatellite stable cancers demonstrates the specificity of amlexanox's nonsense-mediated mRNA decay inhibitory activity [21].

In addition to nonsense-mediated mRNA decay inhibition, amlexanox promotes readthrough of premature termination codons, enabling the synthesis of full-length proteins [19] [20] [21]. This readthrough activity involves the suppression of normal translation termination at premature stop codons, allowing ribosomes to continue translation and produce complete proteins. The molecular mechanism underlying amlexanox's readthrough activity remains incompletely understood but appears to involve modulation of ribosomal decoding fidelity [19].

Charcot-Marie-Tooth disease models provide compelling evidence for amlexanox's dual activity [19]. In human induced pluripotent stem cell-derived neuronal cells harboring a homozygous c.581C>G nonsense mutation in the GDAP1 gene, amlexanox treatment at 100 micromolar for 20 hours achieved both mRNA stabilization and protein restoration [19]. The treatment resulted in a 3.35-fold increase in GDAP1 mRNA levels compared to untreated controls, demonstrating effective nonsense-mediated mRNA decay inhibition [19]. Importantly, immunofluorescence staining confirmed restoration of GDAP1 protein expression, indicating successful readthrough of the premature termination codon [19].

The functional significance of amlexanox's dual activity extends beyond simple mRNA and protein level restoration. In the Charcot-Marie-Tooth disease model, amlexanox treatment resulted in restoration of mitochondrial morphology, with regular cristae structure replacing the disorganized morphology observed in untreated patient cells [19]. This functional improvement demonstrates that the proteins produced through amlexanox-mediated readthrough retain biological activity and can rescue cellular phenotypes [19].

Dose-response studies reveal that amlexanox's nonsense-mediated mRNA decay inhibitory and readthrough activities operate within similar concentration ranges, typically requiring 25-300 micromolar concentrations for optimal effects [19] [20] [21]. The dual activity appears to be concentration-dependent, with higher concentrations generally producing greater effects on both mRNA stability and protein production [19] [20]. Time-course experiments indicate that both activities can be detected within hours of treatment initiation, with maximal effects typically observed after 20-24 hours [19] [20].

The therapeutic potential of amlexanox's dual nonsense-mediated mRNA decay and readthrough activities has been validated in multiple disease contexts. Beyond the neurological disorders already discussed, amlexanox has shown efficacy in cystic fibrosis models, Duchenne muscular dystrophy, and various cancer types harboring nonsense mutations [25] [21]. The broad applicability of this approach suggests that amlexanox-based therapies could benefit a wide range of genetic diseases caused by nonsense mutations.

Importantly, amlexanox's dual mechanism offers advantages over single-target approaches. Traditional readthrough compounds require sufficient target mRNA substrate to be effective, but many nonsense mutations trigger robust nonsense-mediated mRNA decay that depletes this substrate [19] [22]. By simultaneously inhibiting nonsense-mediated mRNA decay and promoting readthrough, amlexanox addresses both components of the problem, potentially achieving greater therapeutic efficacy than either approach alone [19] [22].

The molecular basis for amlexanox's ability to exhibit both nonsense-mediated mRNA decay inhibition and readthrough activities remains an active area of investigation. Some evidence suggests that these activities may involve different molecular targets or mechanisms, allowing amlexanox to simultaneously affect multiple cellular processes [25] [19]. However, the precise relationship between these activities and their relative contributions to therapeutic efficacy require further study to optimize treatment protocols and develop improved therapeutic strategies.

Preclinical Evidence

Amlexanox has demonstrated profound effects on insulin resistance across multiple experimental models. In genetically obese ob/ob mice, treatment with amlexanox for 12 weeks resulted in substantially improved glucose tolerance and insulin sensitivity through enhanced catecholamine sensitivity in adipose tissue [1]. Similarly, high-fat diet-induced obese mice showed significant reductions in fasting glucose levels and improved Homeostatic Model Assessment for Insulin Resistance scores following 8-12 weeks of treatment [2].

The molecular mechanisms underlying these improvements involve multiple pathways. Amlexanox suppresses hepatic glucose production through an adipocyte-to-liver signaling axis mediated by interleukin-6 and Signal Transducer and Activator of Transcription 3 [3]. In Western diet-fed low-density lipoprotein receptor-deficient mice, amlexanox treatment for 8 weeks improved glucose handling and insulin sensitivity primarily through increased energy expenditure via white adipose tissue browning [2].

Clinical Trial Findings

The most compelling evidence for amlexanox's therapeutic potential comes from a randomized, double-blind, placebo-controlled clinical trial involving 42 obese patients with type 2 diabetes and non-alcoholic fatty liver disease [1]. After 12 weeks of treatment, patients receiving amlexanox demonstrated a statistically significant reduction in Hemoglobin A1c levels of approximately 0.5% compared to placebo, representing the study's primary endpoint [1] [4].

The clinical response was not uniform across all participants. Seven patients in the treatment group (33%) achieved clinically meaningful Hemoglobin A1c reductions of 0.5% or greater, compared to only one patient in the placebo group [4]. These responders were characterized by higher baseline inflammatory markers, particularly elevated C-reactive protein levels [1].

Fructosamine levels, a marker of shorter-term glucose control, showed significant reductions in the amlexanox-treated group, further substantiating the glucose control improvements [1]. Mixed-meal tolerance tests revealed improved insulin sensitivity, with amlexanox-treated patients exhibiting reduced early hyperinsulinemic and hyperglycemic peaks compared to baseline measurements [4].

| Study Model | Treatment Duration | Primary Outcome | Mechanism | Additional Effects |

|---|---|---|---|---|

| Obese ob/ob mice | 12 weeks | Improved glucose tolerance and insulin sensitivity | Enhanced catecholamine sensitivity in adipose tissue | Reduced body weight and hepatic steatosis |

| High-fat diet-induced obese mice | 8-12 weeks | Reduced fasting glucose and improved HOMA-IR | Suppression of hepatic glucose production via IL-6/STAT3 | Decreased hepatic glucose production |

| Western diet-fed Ldlr−/− mice | 8 weeks | Improved glucose handling and insulin sensitivity | Increased energy expenditure through WAT browning | Reduced dyslipidemia and inflammation |

| Human clinical trial (n=42) | 12 weeks | Statistically significant HbA1c reduction (≈0.5%) | Improved insulin sensitivity in adipose tissue and liver | Improved fructosamine levels |

| Human clinical trial responders (n=7) | 12 weeks | HbA1c reduction ≥0.5% (clinically meaningful) | Increased energy expenditure gene expression | Enhanced hepatic steatosis reversal |

Mechanistic Insights

The insulin-sensitizing effects of amlexanox involve complex molecular pathways. In subcutaneous adipose tissue, amlexanox treatment increases cyclic adenosine monophosphate levels, promoting interleukin-6 synthesis and secretion from adipocytes and preadipocytes [3]. This adipocyte-derived interleukin-6 travels to the liver, where it stimulates hepatic Signal Transducer and Activator of Transcription 3 phosphorylation, subsequently suppressing gluconeogenesis gene expression [3].

Additionally, amlexanox enhances catecholamine sensitivity in adipose tissue through Inhibitor of Nuclear Factor Kappa B Kinase Epsilon inhibition, restoring the ability of obese adipocytes to respond to catabolic signals [5]. This restoration of catecholamine sensitivity is crucial for improved metabolic function, as catecholamine resistance is a hallmark of obesity-associated metabolic dysfunction.

Hepatic Steatosis Reversal in Non-Alcoholic Fatty Liver Disease

Experimental Models

Amlexanox has shown remarkable efficacy in reversing hepatic steatosis across multiple non-alcoholic fatty liver disease models. In high-fat diet-fed C57BL/6 mice treated for 18 weeks concurrent with diet initiation, amlexanox produced significant reversal of hepatic steatosis along with improvements in glucose and lipid metabolic disturbances [6]. The compound's effects were even more pronounced in a combined high-fat diet plus lipopolysaccharide model, where 6 weeks of treatment after disease induction improved both hepatic steatosis and inflammation [6].

Molecular Mechanisms

The hepatoprotective effects of amlexanox are mediated through specific targeting of hepatic stellate cells rather than hepatocytes directly. Immunohistochemical analysis revealed that Inhibitor of Nuclear Factor Kappa B Kinase Epsilon is specifically expressed in hepatic stellate cells, not in hepatocytes [6]. Amlexanox treatment suppressed hepatic stellate cell activation, leading to reduced inflammatory mediator production including tumor necrosis factor-alpha and interleukin-1 alpha [6].

The compound improves insulin signaling in hepatocytes through an indirect mechanism involving the inhibition of inflammation in hepatic stellate cells. This creates a favorable microenvironment that enhances the insulin-insulin receptor substrate-1-protein kinase B pathway in hepatocytes [6]. Additionally, amlexanox upregulates bile acid synthesis genes, promoting cholesterol excretion and reducing hepatic lipid accumulation [2].

Clinical Evidence

In the clinical trial of diabetic patients with non-alcoholic fatty liver disease, amlexanox treatment resulted in hepatic steatosis improvement specifically in the responder subset [1]. Magnetic resonance imaging using the Dixon method demonstrated reduced hepatic fat content in patients who also showed the greatest improvements in glycemic control [1]. This correlation between hepatic steatosis reversal and metabolic improvements suggests interconnected mechanisms underlying amlexanox's therapeutic effects.

| Study Model | Treatment Protocol | Hepatic Steatosis Reduction | Molecular Target | Inflammatory Markers |

|---|---|---|---|---|

| High-fat diet C57BL/6 mice | 18 weeks concurrent with HFD | Significant reversal of hepatic steatosis | IKKε inhibition in hepatic stellate cells | Reduced TNF-α and IL-1α expression |

| HFD + LPS C57BL/6 mice | 6 weeks after HFD + LPS induction | Improved hepatic steatosis and inflammation | Suppression of HSC activation and inflammation | Decreased NF-κB activation |

| Western diet-fed Ldlr−/− mice | 8 weeks after 3 weeks WD feeding | Dramatic reduction in hepatic triglycerides and cholesterol | Upregulation of bile acid synthesis genes | Reduced monocytosis and eosinophilia |

| Human clinical trial patients | 12 weeks in diabetic patients with NAFLD | Hepatic steatosis improvement in responders | Improved insulin signaling pathway | Transient IL-6 elevation at 2-4 weeks |

Advanced Disease Models

Recent studies have explored amlexanox's efficacy in more severe forms of fatty liver disease. In GAN diet-fed low-density lipoprotein receptor-deficient mice, which develop obesity, metabolic dysfunction-associated steatohepatitis, and atherosclerosis simultaneously, even low-dose amlexanox treatment after disease onset significantly reversed steatohepatitis and nearly completely prevented progression to hepatocellular carcinoma [7].

The compound's effects in this advanced model involved comprehensive metabolic improvements including enhanced bile acid synthesis, promotion of fecal bile acid excretion, and reprogramming of gut microbiota composition [7]. Notably, amlexanox robustly increased the abundance of Akkermansia muciniphila, a beneficial probiotic bacterium known to improve metabolic dysfunction [7].

Adipose Tissue Inflammation Modulation

Depot-Specific Effects

Amlexanox demonstrates remarkable specificity in its effects on different adipose tissue depots. The compound preferentially targets subcutaneous adipose tissue, particularly the inguinal and dorsal subcutaneous depots, where it induces significant interleukin-6 expression within 4 hours of treatment [3]. This depot specificity is crucial for understanding the compound's therapeutic mechanisms and optimizing treatment strategies.

In subcutaneous white adipose tissue, amlexanox treatment results in increased expression of thermogenic markers including uncoupling protein 1 and type 2 iodothyronine deiodinase specifically in treatment responders [1]. The compound also elevates expression of transcription factors associated with brown fat development, including PR domain containing 16 and fibroblast growth factor 21 [1].

Browning and Energy Expenditure

The browning of white adipose tissue represents a key mechanism underlying amlexanox's metabolic benefits. Treatment promotes the conversion of white adipocytes to beige adipocytes, which possess enhanced thermogenic capacity through increased mitochondrial biogenesis and uncoupling protein 1 expression [5]. This browning process is mediated by fibroblast growth factor 21, which may function as an autocrine factor in adipocytes [5].

Energy expenditure measurements in treated animals demonstrate sustained increases in thermogenesis, even after food intake normalizes following an initial transient reduction [8]. This suggests that amlexanox promotes weight loss through a biphasic mechanism involving early food intake reduction followed by long-term increased energy expenditure through adipose tissue browning [8].

Macrophage Polarization

Amlexanox treatment promotes favorable changes in adipose tissue macrophage populations. The compound stimulates adipocyte-secreted interleukin-6, which activates local macrophage Signal Transducer and Activator of Transcription 3 to promote interleukin-4 receptor alpha expression [9]. This sensitizes macrophages to interleukin-4 signaling, promoting their polarization toward an anti-inflammatory M2 phenotype [9].

The shift toward M2 macrophages is associated with increased production of anti-inflammatory cytokines including interleukin-10 and reduced expression of pro-inflammatory markers [9]. This macrophage repolarization contributes to the overall resolution of chronic low-grade inflammation characteristic of obese adipose tissue.

| Adipose Tissue Type | IL-6 Response | Browning Markers | Macrophage Polarization | Energy Expenditure | Inflammatory Resolution |

|---|---|---|---|---|---|

| Subcutaneous white adipose tissue | Significant increase in IL-6 expression | Increased UCP1 and DIO2 expression | Sensitization to IL-4 signaling | Increased oxidative metabolism (COX5B) | Reduced chronic low-grade inflammation |

| Visceral adipose tissue | Indirect reduction in inflammation | Limited browning response | Enhanced M2 macrophage polarization | Enhanced catecholamine sensitivity | Decreased pro-inflammatory cytokines |

| Inguinal adipose depot | Marked IL-6 upregulation within 4 hours | Enhanced UCP1 and thermogenic genes | Increased IL-4 receptor expression | FGF21-dependent energy expenditure | Enhanced anti-inflammatory IL-10 |

| Dorsal subcutaneous depot | Enhanced IL-6 synthesis | Elevated PRDM16 and FGF21 | Promoted anti-inflammatory phenotype | Improved mitochondrial biogenesis | Improved adipose tissue function |

Inflammatory Resolution Mechanisms

The anti-inflammatory effects of amlexanox in adipose tissue involve multiple complementary mechanisms. Beyond macrophage polarization, the compound directly reduces the expression of chemokines and cytokines associated with chronic inflammation [1]. Treatment decreases the expression of genes encoding pro-inflammatory factors while enhancing the expression of genes associated with oxidative metabolism and energy expenditure [1].

The compound's effects on adipose tissue inflammation are particularly pronounced in individuals with higher baseline inflammatory status. Clinical trial participants who responded to amlexanox treatment demonstrated elevated baseline inflammatory gene expression signatures in subcutaneous adipose tissue biopsies [1]. This suggests that the degree of pre-existing inflammation may serve as a biomarker for predicting treatment responsiveness.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

4.1

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Pharmacology

Amlexanox is an anti-aphthous ulcer drug. Amlexanox inhibits the synthesis and release of inflammatory mediators, including leukotrienes and histamine, from mast cells, neutrophils, and mononuclear cells. Amlexanox also acts as a leukotriene D4 antagonist and a phosphodiesterase inhibitor. Amlexanox decreases the time ulcers take to heal as well as the pain associated with the ulcers.

MeSH Pharmacological Classification

ATC Code

A01 - Stomatological preparations

A01A - Stomatological preparations

A01AD - Other agents for local oral treatment

A01AD07 - Amlexanox

R - Respiratory system

R03 - Drugs for obstructive airway diseases

R03D - Other systemic drugs for obstructive airway diseases

R03DX - Other systemic drugs for obstructive airway diseases

R03DX01 - Amlexanox

Mechanism of Action

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

Wikipedia

Aviptadil

Biological Half Life

Use Classification

Dates

Dual TBK1/IKKε inhibitor amlexanox mitigates palmitic acid-induced hepatotoxicity and lipoapoptosis in vitro

Zixiong Zhou, Jing Qi, Chae Woong Lim, Jong-Won Kim, Bumseok KimPMID: 32905826 DOI: 10.1016/j.tox.2020.152579

Abstract

The common causes of Non-alcoholic fatty liver disease (NAFLD) are obesity, dyslipidemia, and insulin resistance. Metabolic disorders and lipotoxic hepatocyte damage are hallmarks of NAFLD. Even though amlexanox, a dual inhibitor of TRAF associated nuclear factor κB (NF-κB) activator-binding kinase 1 (TBK1) and IκB kinase epsilon (IKKε), has been reported to effectively improve obesity-related metabolic dysfunctions in mice models, its molecular mechanism has not been fully investigated. This study was designed to investigate the effects of amlexanox on in vitro nonalcoholic steatohepatitis (NASH) model induced by treatment of palmitic acid (PA, 0.4 mM), using a trans-well co-culture system of hepatocytes and Kupffer cells (KCs). Stimulation with PA significantly increased the phosphorylation levels of TBK1 and IKKε in both hepatocytes and KCs, suggesting a potential role of TBK1/IKKε in PA-induced NASH progression. Treatment of amlexanox (50 μM) showed significantly reduced phosphorylation of TBK1 and IKKε and hepatotoxicity as confirmed by decreased levels of lactate dehydrogenase released from hepatocytes. Furthermore, PA-induced inflammation and lipotoxic cell death in hepatocytes were significantly reversed by amlexanox treatment. Intriguingly, amlexanox inhibited the activation of KCs and induced polarization of KCs towards M2 phenotype. Mechanistically, amlexanox treatment decreased the phosphorylation of interferon regulator factor 3 (IRF3) and NF-κB in PA-treated hepatocytes. However, decreased phosphorylation of NF-κB, not IRF3, was found in PA-treated KCs upon amlexanox treatment. Taken together, our findings show that treatment of amlexanox attenuated the severity of PA-induced hepatotoxicity in vitro and lipoapoptosis by the inhibition of TBK1/IKKε-NF-κB and/or IRF3 pathway in hepatocytes and KCs.Amlexanox enhances the antitumor effect of anti-PD-1 antibody

Kazuhiko Takeda, Koji Yano, Kaoru Yamada, Akio KiharaPMID: 33965784 DOI: 10.1016/j.bbrc.2021.04.126

Abstract

Cancer immunotherapy, especially treatment with monoclonal antibodies (mAbs) that block programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) signaling, has attracted attention as a new therapeutic option for cancer. However, only a limited number of patients have responded to this treatment approach. In this study, we searched for compounds that enhance the efficacy of anti-PD-1 mAb using mixed lymphocyte reaction (MLR), which is a mixed culture system of the two key cells (dendritic and T cells) involved in tumor immunity. We found that amlexanox enhanced production of interferon (IFN)-γ, an indicator of T cell activation, by anti-PD-1 mAb. Amlexanox also induced PD-L1 expression in dendritic cells in MLR, whereas it did not stimulate interleukin-2 production by Jurkat T cells. These results suggest that amlexanox acts on dendritic cells, not T cells, in MLR. Furthermore, it enhanced the antitumor effect of the anti-PD-1 mAb in vivo in a mouse tumor-bearing model. The combination of amlexanox and anti-PD-1 mAb increased the expression of Ifng encoding IFN-γ, IFN-γ-related genes, Cd274 encoding PD-L1, and cytotoxic T cell-related genes in tumors. In conclusion, amlexanox stimulates the antitumor effect of anti-PD-1 mAb by acting on dendritic cells, which in turn activates cytotoxic T cells in tumors.Multiple pathways of type 1 interferon production in lupus: the case for amlexanox

Ian Todd, Rhema E Thomas, Baltina D Watt, Lissa Sutherland, Afrakoma Afriyie-Asante, Bishnu Deb, Blessy Joseph, Patrick J Tighe, Peter Lanyon, Lucy C FaircloughPMID: 32888016 DOI: 10.1093/rheumatology/keaa469

Abstract

Long-term subcutaneous injection of lipopolysaccharides and high-fat diet induced non-alcoholic fatty liver disease through IKKε/ NF-κB signaling

Qian He, Jun Zeng, Kecheng Yao, Wei Wang, Qiong Wu, Renmin Tang, Xuan Xia, Xiulan ZouPMID: 32883523 DOI: 10.1016/j.bbrc.2020.08.036

Abstract

Non-alcoholic fatty liver disease (NAFLD) was associated with increased level of lipopolysaccharides (LPS) which mechanism remained unclear on intervention between LPS and NAFLD. The aim was to explore the IKKε/NF-κB role and its intervention of LPS and high-fat diet (HFD) induced NAFLD. Male C57BL/6 mice were fed on high-fat diet (HFD) combined with or without simultaneously subcutaneous injection of LPS for 18 weeks. Body weight , blood biochemistry parameters, inflammatory mediator and liver lipid deposition were measured to evaluate LPS effect on NAFLD. Furthermore, IKKε selective inhibitor amlexanox (AM) was administrated by gavage to HFD + LPS induced mice. The indicators about metabolism and inflammation were examined and qRT-PCR, immunoblotting assay as well as immunohistochemistry were performed to assess IKKε/NF-κB activation and downstream gene expression. This study found that low-dose LPS + HFD aggravated more significant steatosis than simple HFD or high-dose LPS + HFD. Low-dose LPS exacerbated more prominent inflammation profile including increased IKKε and NF-κB expression in liver than HFD. Inhibiting IKKε/NF-κB signaling with amlexanox significantly prevented HFD + LPS induced metabolic disorders and hepatic steatosis. LPS-upregulated gene expression involved in glucolipid metabolism could be downregulated by amlexanox. Thus, the present study confirmed long-term combinational administration of subcutaneous low-dose LPS injection and HFD induced NAFLD model which had more significant phenotype in mice than simple HFD or high-dose LPS-induction. Targeting on IKKε/NF-κB signaling with its inhibitor amlexanox alleviated steatohepatitis, suggesting that IKKε/NF-κB signaling was responsible for effect of LPS and HFD on NAFLD.Inhibition of TBK1 by amlexanox attenuates paraquat-induced acute lung injury

Na Wang, Yuhua Li, Xiaofeng Wang, Zhongliang Ma, Yunwen Wang, Chen Zhang, Yuan Yuan, Min ZhaoPMID: 32763286 DOI: 10.1016/j.tox.2020.152555

Abstract

The specific mechanism of paraquat (PQ)-induced acute lung injury (ALI) is unclear, though inflammation is a likely contributor. Amlexanox, a TANK binding kinase 1 (TBK1) inhibitor, is a strong anti-inflammatory drug. We investigated the role of TBK1 and the potential therapeutic effect of amlexanox in the pathogenesis of PQ-induced ALI. After 30 mg/kg PQ treatment for 72 h, mouse lung pathological injury occurred, and the protein concentration in alveolar lavage fluid was increased. Next, RAW264.7 mouse macrophages were treated with 100 μM PQ for 24 h, which decreased cell viability. PQ induced oxidative damage and increased IL-1β, IFNβ, NF-κBp65, IRF3, and pTBK1/TBK1 levels in mouse lungs and RAW264.7 cells. Inhibiting the activation of TBK1 with amlexanox (100 mg/kg in mice and 50 μM in RAW264.7 cells) attenuated mouse lung injury and decreased the protein concentration in alveolar lavage fluid. Further, amlexanox relieved the oxidative damage in mouse lungs and RAW264.7 cells, reduced the levels of inflammatory factors such as IL-1β and IFNβ, and inhibited the activation of NF-κBp65 and IRF3. These results suggest that TBK1 plays a key role in the pathogenesis of PQ-induced ALI. Further, amlexanox treatment alleviates PQ-induced ALI by inhibiting the TBK1-NF-κB/IRF3 signalling pathway. Our study provides evidence that TBK1 inhibition by amlexanox alleviates PQ-induced ALI and may be a new therapeutic strategy.Amlexanox exerts anti-inflammatory actions by targeting phosphodiesterase 4B in lipopolysaccharide-activated macrophages

Yixin Han, Rui Hou, Xiaoyu Zhang, Haibo Liu, Yuan Gao, Ximeng Li, Ruijuan Qi, Runlan Cai, Yun QiPMID: 32504661 DOI: 10.1016/j.bbamcr.2020.118766

Abstract

Amlexanox, an anti-inflammatory agent, is widely used for treating aphthous ulcers. Recently, amlexanox has received considerable attention because of its efficacy in mitigating metabolic inflammation via directly suppressing IKKε/TBK1. However, because the knockdown of IKKε/TBK1 has no anti-inflammatory effect on lipopolysaccharide (LPS)-primed RAW264.7 cells, the mechanism of amlexanox against classical inflammation is independent of IKKε/TBK1. In this study, we aim to examine the effects of amlexanox on LPS-treated macrophages and in a mouse model of endotoxemia. We found that amlexanox significantly inhibited the production of pro-inflammatory mediators, both in vitro and in vivo, while increased interleukin-10 level in LPS-activated macrophages. Mechanistically, amlexanox down-regulated nuclear factor κB and extracellular signal-regulated kinase/activator protein-1 signaling by elevating intracellular 3',5'-cyclic adenosine monophosphate (cAMP) level and subsequently activating protein kinase A. Molecular docking along with fluorescence polarization and enzyme inhibition assays revealed that amlexanox bound directly to phosphodiesterase (PDE) 4B to inhibit its activity. The anti-inflammatory effects of amlexanox could be abolished by the application of cAMP antagonist or PDE4B siRNA. In addition to PDE4B, the activities of PDE1C, 3A, and 3B were directly inhibited by amlexanox. Our results provide mechanistic insight into the clinical utility of amlexanox for the treatment of inflammatory disorders and might contribute to extending the clinical indications of amlexanox.Amlexanox ameliorates acetaminophen-induced acute liver injury by reducing oxidative stress in mice

Jing Qi, Zixiong Zhou, Chae Woong Lim, Jong-Won Kim, Bumseok KimPMID: 31697998 DOI: 10.1016/j.taap.2019.114767

Abstract

Amlexanox, a clinically approved small-molecule therapeutic presently used to treat allergic rhinitis, ulcer, and asthma, is an inhibitor of the noncanonical IkB kinase-ε (IKKε) and TANK-binding kinase 1 (TBK1). This study was to investigate the protective mechanism of amlexanox in acetaminophen (APAP)-induced acute liver injury (ALI). Mice were intraperitoneally injected with APAP (300 mg/kg, 12 h) to induce ALI and were orally administrated with amlexanox (25, 50 and 100 mg/kg) one hour after APAP treatment. Inhibition of IKKε and TBK1 by treatment of amlexanox attenuated APAP-induced ALI as confirmed by decreased serum levels of aspartate aminotransferase and alanine aminotransferase. Furthermore, amlexanox significantly decreased hepatocellular apoptosis in injured livers of mice as evidenced by histopathologic observation. Consistently, reduced oxidative stress by amlexanox was observed by increased hepatic glutathione concomitant with decreased levels of malondialdehyde. Amlexanox also enhanced expression levels of nuclear factor erythroid 2-related factor 2 (Nrf2) target genes including heme oxygenase 1, NAD(P)H:quinone oxidoreductase 1, and glutamate-cysteine ligase in injured livers of mice. Mechanistic insights into the mode of action of amlexanox against APAP-induced hepatotoxicity were involved in increasing phosphorylation of AMP-activated protein kinase (AMPK) and nuclear translocation of Nrf2, both in vivo and in vitro. Furthermore, the protective effects of amlexanox on APAP-induced hepatotoxicity were abolished by compound C, an AMPK inhibitor. Taken together, our findings suggest that amlexanox exerts antioxidative activities against APAP-mediated hepatotoxicity via AMPK/Nrf2 pathway.The Specific IKKε/TBK1 Inhibitor Amlexanox Suppresses Human Melanoma by the Inhibition of Autophagy, NF-κB and MAP Kinase Pathways

Moritz Möller, Julia Wasel, Julia Schmetzer, Ulrike Weiß, Markus Meissner, Susanne Schiffmann, Andreas Weigert, Christine V Möser, Ellen NiederbergerPMID: 32630674 DOI: 10.3390/ijms21134721

Abstract

Inhibitor-kappaB kinase epsilon (IKKε) and TANK-binding kinase 1 (TBK1) are non-canonical IκB kinases, both described as contributors to tumor growth and metastasis in different cancer types. Several hints indicate that they are also involved in the pathogenesis of melanoma; however, the impact of their inhibition as a potential therapeutic measure in this "difficult-to-treat" cancer type has not been investigated so far. We assessed IKKε and TBK1 expression in human malignant melanoma cells, primary tumors and the metastasis of melanoma patients. Both kinases were expressed in the primary tumor and in metastasis and showed a significant overexpression in tumor cells in comparison to melanocytes. The pharmacological inhibition of IKKε/TBK1 by the approved drug amlexanox reduced cell proliferation, migration and invasion. Amlexanox did not affect the cell cycle progression nor apoptosis induction but significantly suppressed autophagy in melanoma cells. The analysis of potential functional downstream targets revealed that NF-кB and ERK pathways might be involved in kinase-mediated effects. In an in vivo xenograft model in nude mice, amlexanox treatment significantly reduced tumor growth. In conclusion, amlexanox was able to suppress tumor progression potentially by the inhibition of autophagy as well as NF-кB and MAP kinase pathways and might therefore constitute a promising candidate for melanoma therapy.Dual TBK1/IKKɛ inhibitor amlexanox attenuates the severity of hepatotoxin-induced liver fibrosis and biliary fibrosis in mice

Zixiong Zhou, Jing Qi, Jing Zhao, Chae Woong Lim, Jong-Won Kim, Bumseok KimPMID: 31821710 DOI: 10.1111/jcmm.14817

Abstract

Although numerous studies have suggested that canonical IκB kinases (IKK) play a key role in the progression of liver fibrosis, the role of non-canonical IKKε and TANK-binding kinase 1 (TBK1) on the development and progression of liver fibrosis remains unclear. To demonstrate such issue, repeated injection of CClwas used to induce hepatotoxin-mediated chronic liver injury and biliary fibrosis was induced by 0.1% diethoxycarbonyl-1, 4-dihydrocollidine diet feeding for 4 weeks. Mice were orally administered with amlexanox (25, 50, and 100 mg/kg) during experimental period. Significantly increased levels of TBK1 and IKKε were observed in fibrotic livers or hepatic stellate cells (HSCs) isolated from fibrotic livers. Interestingly, amlexanox treatment significantly inhibited the phosphorylation of TBK1 and IKKε accompanied by reduced liver injury as confirmed by histopathologic analysis, decreased serum biochemical levels and fibro-inflammatory responses. Additionally, treatment of amlexanox promoted the fibrosis resolution. In accordance with these findings, amlexanox treatment suppressed HSC activation and its related fibrogenic responses by partially inhibiting signal transducer and activator of transcription 3. Furthermore, amlexanox decreased the activation and inflammatory responses in Kupffer cells. Collectively, we found that inhibition of the TBK1 and IKKε by amlexanox is a promising therapeutic strategy to cure liver fibrosis.

Macrophages induce malignant traits in mammary epithelium via IKKε/TBK1 kinases and the serine biosynthesis pathway

Ewa Wilcz-Villega, Edward Carter, Alastair Ironside, Ruoyan Xu, Isabella Mataloni, Julie Holdsworth, William Jones, Rocío Moreno Béjar, Lukas Uhlik, Robert B Bentham, Susana A Godinho, Jesmond Dalli, Richard Grose, Gyorgy Szabadkai, Louise Jones, Kairbaan Hodivala-Dilke, Katiuscia BianchiPMID: 31930708 DOI: 10.15252/emmm.201910491